

# Comparative Docking Analysis of Quinoline Derivatives Targeting HIV Reverse Transcriptase

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## Compound of Interest

Compound Name: *5-Methylquinoline*

Cat. No.: *B1294701*

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A detailed examination of the binding affinities of novel quinoline compounds against a key HIV enzyme, providing insights for future drug development.

This guide presents a comparative analysis of molecular docking studies performed on a series of synthesized quinoline derivatives targeting the non-nucleoside reverse transcriptase of the Human Immunodeficiency Virus (HIV). The study provides a quantitative comparison of the binding affinities of these novel compounds against standard antiretroviral drugs, highlighting their potential as next-generation therapeutic agents. The data and methodologies are derived from a comprehensive study on the synthesis and in-silico analysis of these compounds.[\[1\]](#)

## Data Presentation: Docking Scores of Quinoline Derivatives and Standard Drugs

The following table summarizes the docking scores of selected quinoline derivatives compared to the standard anti-HIV drugs, Rilpivirine and Elvitegravir. The docking scores, presented in kcal/mol, represent the binding affinity of the ligand to the receptor, with a more negative value indicating a stronger interaction. The target protein for these docking studies was the HIV-1 reverse transcriptase (PDB ID: 4I2P).[\[1\]](#)

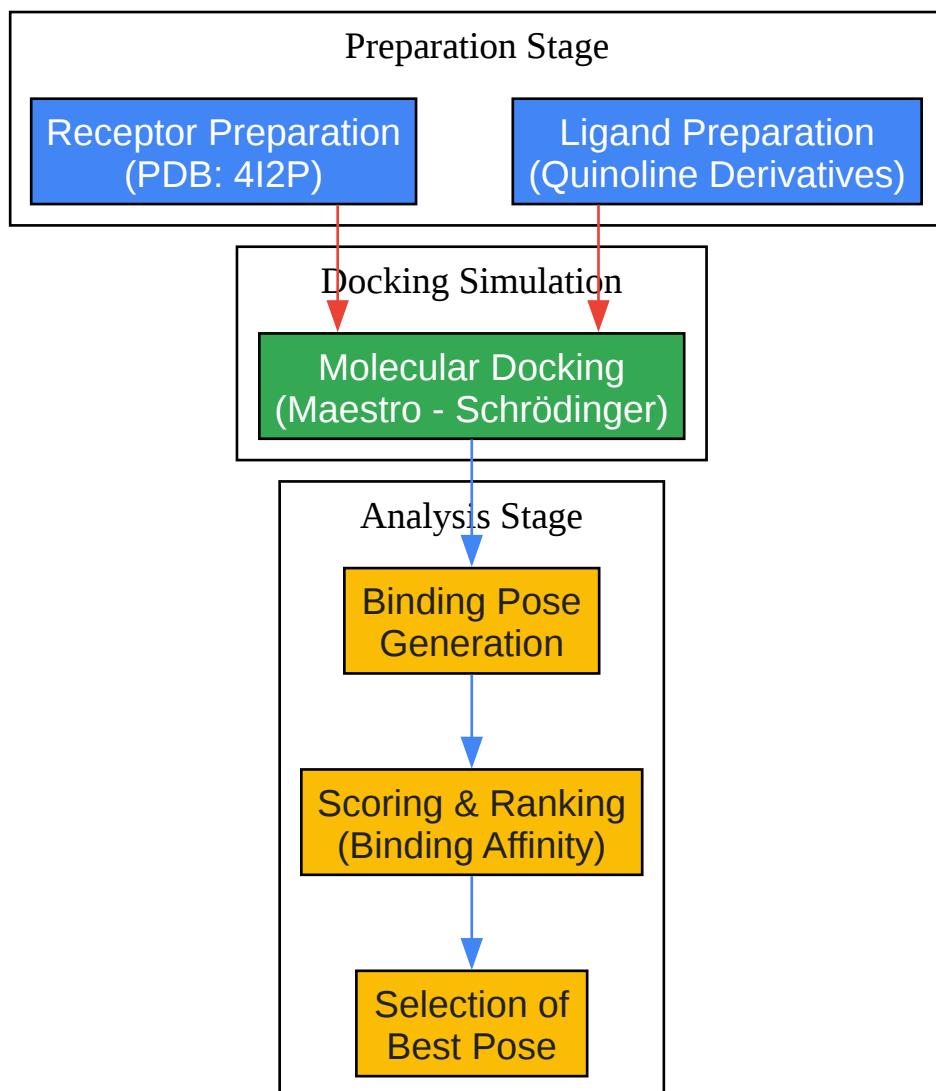
Compound	Target Protein	Docking Score (kcal/mol)
Quinoline Derivative 4	HIV-1 Reverse Transcriptase	-10.67
Quinoline Derivative 5	HIV-1 Reverse Transcriptase	-10.38
Quinoline Derivative 7	HIV-1 Reverse Transcriptase	-10.23
Rilpivirine (Standard Drug)	HIV-1 Reverse Transcriptase	-8.56
Elvitegravir (Standard Drug)	HIV-1 Reverse Transcriptase	-8.57

## Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of the synthesized quinoline derivatives within the allosteric binding site of HIV-1 reverse transcriptase.

1. Receptor Preparation: The three-dimensional crystal structure of HIV-1 reverse transcriptase complexed with a rilpivirine-based analogue was obtained from the Protein Data Bank (PDB ID: 4I2P). The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges. The structure was then minimized to relieve any steric clashes.
2. Ligand Preparation: The 3D structures of the quinoline derivatives and standard drugs were built and optimized to obtain the lowest energy conformation.
3. Molecular Docking: The docking simulations were performed using the Maestro module from Schrödinger Inc.<sup>[1]</sup> The prepared ligands were docked into the defined binding site of the prepared receptor. The docking protocol was validated by redocking the co-crystallized ligand into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of 0.559 indicated the accuracy of the docking process.<sup>[1]</sup> The docking poses were then scored based on their binding free energy, and the pose with the lowest score was selected as the most probable binding conformation.

## Mandatory Visualization

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Caption: Workflow of the molecular docking process.

The quinoline scaffold is a significant structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.<sup>[1]</sup> The results of these comparative docking studies indicate that the synthesized quinoline derivatives, particularly compounds 4, 5, and 7, exhibit superior binding affinities for HIV-1 reverse transcriptase compared to the standard drugs Rilpivirine and Elvitegravir.<sup>[1]</sup> These findings suggest that these quinoline derivatives are promising candidates for further development as potent HIV-1 non-nucleoside reverse transcriptase

inhibitors. Future research will focus on the synthesis of more analogues and in-vitro studies to validate these in-silico findings.

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## References

- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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